molecular formula C10H11NO2 B1143016 (Z)-3-Amino-1-indanecarboxylic acid CAS No. 168903-03-5

(Z)-3-Amino-1-indanecarboxylic acid

Cat. No. B1143016
M. Wt: 177.2
InChI Key:
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Description

Zirconium complexes with cyclopentadienyl ligands are significant in organometallic chemistry due to their versatile applications and structural diversity.

Synthesis Analysis

Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI) has been synthesized by reacting (η-C5H5)2ZrCl2 with AgCF3SO3 in tetrahydrofuran (Thewalt & Lasser, 1983).

Molecular Structure Analysis

The molecular structure is characterized by a five-coordinate bent metallocene structure. The (η-C5H5)2Zr moiety shows an angle between the C5 ring centroids of 128.1°, indicating a significant geometry related to the coordination environment (Thewalt & Lasser, 1983).

Chemical Reactions and Properties

Zirconium complexes like this demonstrate reactivity typical of organometallic compounds, with the potential for various chemical transformations. The complex's thermal stability and solubility in polar organic solvents were noted, indicating a robust and versatile nature suitable for various reactions (Li et al., 2018).

Physical Properties Analysis

These complexes often exhibit high thermal stability and solubility in organic solvents, making them suitable for diverse applications in catalysis and material science (Li et al., 2018).

Chemical Properties Analysis

The complex showed relatively strong acidity, indicating its potential use as a Lewis acid catalyst in organic synthesis (Li et al., 2018).

Scientific Research Applications

Fingermark Detection in Forensic Science

(Z)-3-Amino-1-indanecarboxylic acid derivatives, particularly when combined with zinc chloride (IND-Zn), have been highlighted as effective for detecting latent fingermarks on porous surfaces like paper. This method outperforms traditional approaches in certain conditions, providing a more reliable means of visualizing fingermarks in forensic investigations (Marriott et al., 2014).

Synthesis of Metal-Organic Frameworks

Research has explored the use of amino acid derivatives in the synthesis of novel metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation, and catalysis. One study demonstrated the synthesis of a three-dimensional framework using derivatives of (Z)-3-Amino-1-indanecarboxylic acid, showcasing its structural stability and potential for creating nanomaterials (Su et al., 2004).

Corrosion Inhibition

Amino acid-based imidazolium zwitterions derived from (Z)-3-Amino-1-indanecarboxylic acid have been investigated as novel and green corrosion inhibitors for mild steel. These inhibitors exhibit significant efficiency, highlighting the compound's potential in protecting metals against corrosion, which is crucial for extending the lifespan of metal components in various industrial applications (Srivastava et al., 2017).

Development of Adsorbents and Sensors

The compound and its derivatives have been utilized in the development of adsorbents for capturing carbon dioxide, indicating its usefulness in addressing environmental issues like greenhouse gas emissions. Research on Zn-triazolate-dicarboxylate frameworks incorporating amino groups from (Z)-3-Amino-1-indanecarboxylic acid derivatives has demonstrated high CO2 uptake and selectivity, making it a promising material for CO2 capture and separation technologies (Chen et al., 2013).

Safety And Hazards

This would involve discussing the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling the compound.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further studies are needed.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.


properties

IUPAC Name

(1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZOSWZYMHVVBT-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2[C@@H]1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

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